

Application Notes and Protocols: Methyl 7(Z)-hexadecenoate in Lipidomics and Metabolomics

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Compound of Interest

Compound Name: Methyl 7(Z)-hexadecenoate

Cat. No.: B028981

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Introduction

Methyl 7(Z)-hexadecenoate is the methyl ester of 7(Z)-hexadecenoic acid, a monounsaturated long-chain fatty acid.[1] In lipidomics and metabolomics, the analysis of fatty acid methyl esters (FAMES) like **Methyl 7(Z)-hexadecenoate** is crucial for understanding cellular metabolism, identifying biomarkers, and investigating disease pathways.[2][3] 7(Z)-hexadecenoic acid, also known as hypogeic acid, is a positional isomer of the more common palmitoleic acid (16:1n-7) and has been implicated in various biological processes, including inflammation and metabolic diseases.[4][5] Its detection and quantification in biological samples provide valuable insights into fatty acid metabolism and its regulation.[1][5]

Biological Significance of 7(Z)-Hexadecenoic Acid:

- **Metabolic Pathways:** 7(Z)-hexadecenoic acid is produced from the partial β -oxidation of oleic acid.[5] It is a component of cellular membranes and is involved in lipid metabolism and transport.[1][6]
- **Biomarker Potential:** This fatty acid has been suggested as a biomarker for the consumption of certain foods, like peanuts.[1] It has also been identified as a potential marker for physiologically active autotrophic bacteria and early life stage mortality in trout.[7] In the context of human health, it has been regarded as a possible biomarker of foamy cell formation during atherosclerosis.[4]

- Anti-Inflammatory Properties: Along with its isomers, 7(Z)-hexadecenoic acid has demonstrated anti-inflammatory activities.[4]
- Plant and Fungal Metabolite: It is also known to be a plant, algal, and fungal metabolite.[3][8]

Data Presentation

Physicochemical and Identification Data

Property	Value	Source(s)
Compound Name	Methyl 7(Z)-hexadecenoate	[3][9]
Synonyms	Methyl cis-7-hexadecenoate, (Z)-7-Hexadecenoic acid methyl ester	[3][6][9]
Molecular Formula	C ₁₇ H ₃₂ O ₂	[2][3][9]
Molecular Weight	268.44 g/mol	[2][3][9]
Monoisotopic Mass	268.240230268 Da	[2][3]
CAS Number	56875-67-3	[3][9]
Appearance	Solution in ethanol	[6]
Purity	>98% (Commercially available standard)	[9]
Storage	Freezer	[9]

Mass Spectrometry Data for Identification

Parameter	Value	Source(s)
Precursor m/z ([M+H] ⁺)	269.2475	[3]
MS/MS Fragments	237.4, 219.3, 260.2	[3]

Experimental Protocols

Protocol 1: Extraction and Transesterification of Total Fatty Acids from Biological Samples for GC-MS Analysis

This protocol describes the conversion of fatty acids in lipids from a biological sample into fatty acid methyl esters (FAMES), including **Methyl 7(Z)-hexadecenoate**, for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

- Biological sample (e.g., cell pellet, plasma, tissue homogenate)
- Methanol
- Chloroform
- 0.5 M Sodium methoxide in methanol
- Glacial acetic acid
- Hexane (High purity, GC grade)
- Anhydrous sodium sulfate
- Internal Standard (e.g., Heptadecanoic acid methyl ester)
- Glass conical tubes with PTFE-lined caps
- Vortex mixer
- Centrifuge
- Water bath or heating block
- Nitrogen gas evaporator
- GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

- Sample Preparation:
 - For cell pellets, wash with phosphate-buffered saline (PBS) and centrifuge to obtain a clean pellet.
 - For plasma or serum, use a defined volume (e.g., 50 μ L).
 - For tissues, homogenize a known weight of tissue in an appropriate buffer.
- Lipid Extraction (Bligh & Dyer Method Adaptation):
 - To your sample, add a 2:1 (v/v) mixture of chloroform:methanol.
 - Add a known amount of internal standard.
 - Vortex vigorously for 2 minutes.
 - Add 1 part chloroform and 1 part water, vortex for 1 minute.
 - Centrifuge at 3000 x g for 10 minutes to separate the phases.
 - Carefully collect the lower organic phase (containing lipids) into a new glass tube.
- Solvent Evaporation:
 - Dry the extracted lipids under a gentle stream of nitrogen gas at room temperature.
- Transesterification (to form FAMES):
 - Add 1 mL of 0.5 M sodium methoxide in methanol to the dried lipid extract.
 - Seal the tube tightly and heat at 50-60°C for 15-20 minutes in a water bath or heating block.
 - Cool the tube to room temperature.
 - Neutralize the reaction by adding 50 μ L of glacial acetic acid.
- FAMES Extraction:

- Add 1 mL of hexane and 1 mL of deionized water to the tube.
- Vortex vigorously for 1 minute.
- Centrifuge at 1500 x g for 5 minutes.
- Carefully transfer the upper hexane layer (containing FAMES) to a new tube.
- Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.
- Sample Concentration:
 - Evaporate the hexane under a gentle stream of nitrogen to the desired final volume (e.g., 100 μ L).
 - Transfer the final sample to a GC-MS autosampler vial.
- GC-MS Analysis:
 - Inject 1-2 μ L of the sample into the GC-MS.
 - Use a temperature program suitable for FAME analysis (e.g., initial temperature of 110°C, ramp up to 280°C).[\[10\]](#)
 - Acquire mass spectra in full scan mode or selected ion monitoring (SIM) for targeted quantification.

Protocol 2: Analysis of Methyl 7(Z)-hexadecenoate using Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is suitable for the analysis of more polar lipids and can also be used for FAMES. It requires a suitable reversed-phase column.

Materials:

- Lipid extract (from Protocol 1, step 2 or other extraction methods)

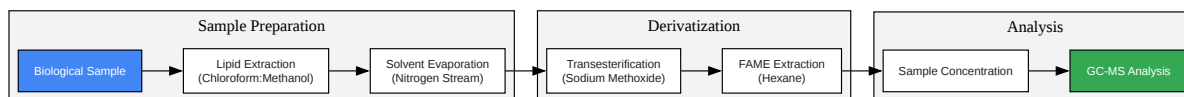
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Methanol (LC-MS grade)
- Internal Standard (e.g., a deuterated version of the analyte if available)
- LC-MS system with an electrospray ionization (ESI) source
- Reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 μ m, 2.1 x 100 mm) [\[2\]](#)

Procedure:

- Sample Preparation:
 - Dry the lipid extract under nitrogen.
 - Reconstitute the sample in a suitable solvent, such as a mixture of acetonitrile and isopropanol (1:1, v/v).
 - Add the internal standard.
 - Centrifuge the sample to pellet any insoluble material.
 - Transfer the supernatant to an LC-MS autosampler vial.
- LC-MS Analysis:
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Column: C18 reversed-phase column.
 - Flow Rate: 0.3-0.4 mL/min.

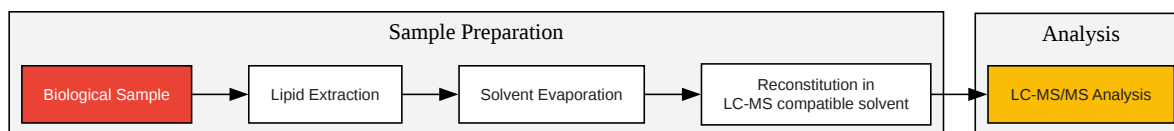
- Gradient: Start with a lower percentage of Mobile Phase B, and gradually increase to elute the lipids. A typical gradient might be from 30% B to 100% B over 15-20 minutes.
- MS Detection: Operate the mass spectrometer in positive ion mode with ESI.
- Data Acquisition: Acquire data in full scan mode to identify potential lipids and in targeted MS/MS mode for quantification of **Methyl 7(Z)-hexadecenoate**, using the precursor ion (m/z 269.2475) and its characteristic fragment ions.

Visualizations



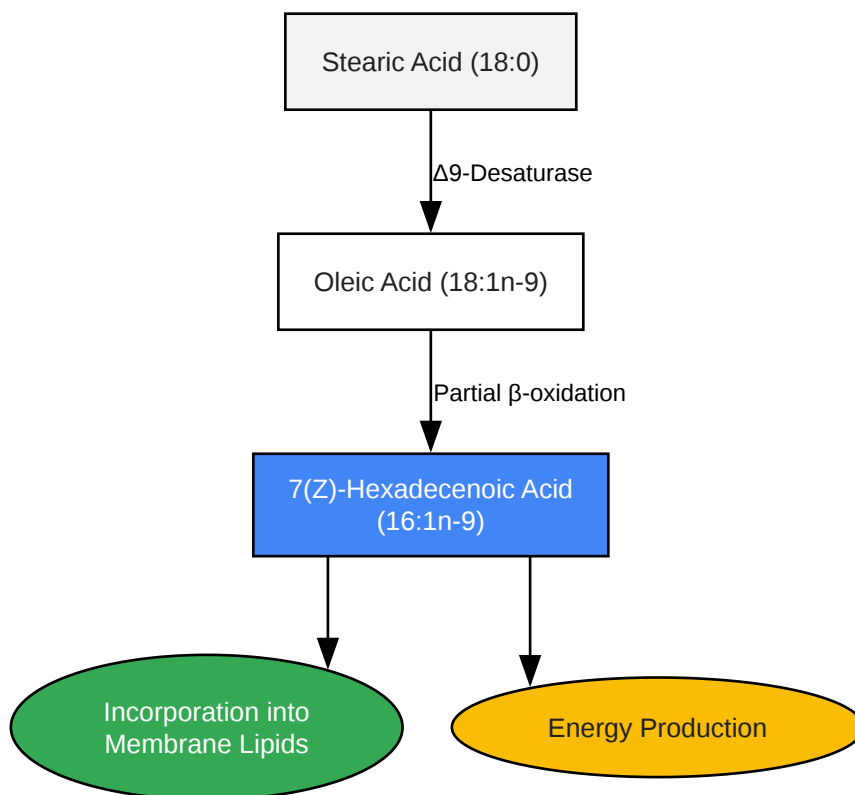
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Caption: Workflow for GC-MS analysis of **Methyl 7(Z)-hexadecenoate**.



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Caption: Workflow for LC-MS/MS analysis of **Methyl 7(Z)-hexadecenoate**.



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Caption: Simplified metabolic context of 7(Z)-Hexadecenoic Acid.

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